N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide

Catalog No.
S2712232
CAS No.
1351645-00-5
M.F
C13H21NO3S
M. Wt
271.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sul...

CAS Number

1351645-00-5

Product Name

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide

Molecular Formula

C13H21NO3S

Molecular Weight

271.38

InChI

InChI=1S/C13H21NO3S/c1-11(2)9-18(16,17)14-10-13(3,15)12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3

InChI Key

DCLCRBLOPGRJMC-UHFFFAOYSA-N

SMILES

CC(C)CS(=O)(=O)NCC(C)(C1=CC=CC=C1)O

solubility

not available

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide is a sulfonamide compound characterized by the presence of both hydroxyl and sulfonamide functional groups. This unique combination imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields of research and application. The compound's molecular structure allows it to interact with biological systems, potentially influencing enzyme activity and receptor binding.

Clobetasol sulfoxide exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor in target cells. This binding triggers a cascade of events that leads to the suppression of inflammatory mediators and immune cell activation [].

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents like chromium trioxide or potassium permanganate.
  • Reduction: The sulfonamide group can be reduced to an amine using lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

  • Oxidation: Formation of a ketone or aldehyde.
  • Reduction: Formation of an amine.
  • Substitution: Formation of alkyl halides or other substituted derivatives.

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide typically involves the reaction between 2-hydroxy-2-phenylpropylamine and 2-methylpropane-1-sulfonyl chloride under basic conditions. The reaction is commonly conducted in organic solvents such as dichloromethane or tetrahydrofuran, using bases like triethylamine or sodium hydroxide to neutralize hydrochloric acid produced during the reaction.

Industrial Production Methods

For industrial-scale production, similar synthetic routes are employed but optimized for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be utilized to enhance efficiency.

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide has potential applications in pharmaceuticals due to its unique chemical properties. It may serve as a precursor for developing drugs targeting specific biological pathways or as a research tool in biochemical studies. Its dual functionality allows it to be explored in various therapeutic contexts, particularly where modulation of enzyme activity is desired.

Research into the interaction of N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide with biological targets is essential for understanding its mechanism of action. Studies may involve assessing binding affinities to specific receptors or enzymes, elucidating how structural features influence biological effects. Such investigations could provide insights into optimizing the compound for therapeutic use.

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide has several structurally related compounds that share similar functional groups:

Compound NameFunctional Groups
N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonyl chlorideHydroxyl, Sulfonamide
N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonic acidHydroxyl, Sulfonic Acid

Uniqueness

The uniqueness of N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide lies in its combination of hydroxyl and sulfonamide functional groups, which contribute to its distinctive chemical reactivity and biological activity. This dual functionality differentiates it from other similar compounds that may lack either one of these functional groups, enhancing its versatility for various applications.

XLogP3

1.7

Dates

Last modified: 08-16-2023

Explore Compound Types